molecular formula C19H18N2OS B2482228 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 833433-47-9

3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2482228
CAS No.: 833433-47-9
M. Wt: 322.43
InChI Key: UAUNQEWGXVUWDG-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 2-methylthiazole ring via a phenyl spacer. This structure incorporates two pharmacologically significant motifs: the benzamide and the thiazole. Benzamide derivatives are recognized in medicinal chemistry for their diverse biological activities and are investigated for their potential as enzyme inhibitors . The thiazole ring is a privileged scaffold in drug discovery, found in various FDA-approved therapeutics and bioactive molecules, and is known for its ability to contribute to a wide range of pharmacological effects, making it a common feature in compounds studied for anticancer, antimicrobial, and central nervous system applications . The specific research applications and mechanism of action for this particular compound are yet to be fully characterized and elucidated through scientific investigation. Researchers interested in this compound typically explore its potential as a modulator of biological pathways or as a inhibitor of specific enzyme targets. Its structure suggests potential for use in hit-to-lead optimization campaigns and as a tool compound for probing biological function. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-12-7-8-16(9-13(12)2)19(22)21-17-6-4-5-15(10-17)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUNQEWGXVUWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Coupling with Benzamide: The thiazole derivative is then coupled with a benzamide precursor. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Introduction of Dimethyl Groups: The final step involves the introduction of dimethyl groups at the 3 and 4 positions of the benzamide ring. This can be achieved through Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the thiazole ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced thiazole derivatives, amines

    Substitution: Halogenated or nitrated benzamides

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₁₈N₂OS
  • Molecular Weight : 322.43 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological activity, attached to a benzamide structure. This combination enhances its potential pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the thiazole moiety exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines such as HT29 and MCF-7. The presence of specific substituents on the thiazole ring can enhance these effects, making compounds like 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide potential candidates for further development as anticancer agents .

Anti-inflammatory Effects

Compounds similar to this compound have been explored for their anti-inflammatory properties. They may act by inhibiting specific pathways involved in inflammation, such as the p38 MAPK pathway . This mechanism suggests that the compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Thiazole derivatives are noted for their antimicrobial properties. Studies have shown that certain thiazole-based compounds can exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. This makes this compound a candidate for further investigation in the development of new antimicrobial agents .

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of a series of thiazole derivatives against several cancer cell lines. Among these, a compound structurally related to this compound demonstrated an IC₅₀ value lower than that of standard chemotherapeutic agents like 5-fluorouracil. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Inhibition of Kinase Activity

In another study focusing on kinase inhibitors for cancer therapy, thiazole derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity. Compounds similar to this compound showed promising results in both molecular and cellular assays, suggesting their potential as targeted therapies in oncology .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on heterocyclic substituents, functional groups, and reported biological activities.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 3,4-Dimethyl-N-[3-(2-Methyl-1,3-Thiazol-4-yl)Phenyl]Benzamide and Analogs

Compound Name Benzamide Substituents Heterocyclic Group Key Functional Features Biological/Reactivity Notes References
This compound 3,4-dimethyl 2-methyl-1,3-thiazol-4-yl Thiazole ring, methyl groups Potential bioactivity (unreported)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-dichloro 1,3-thiazol-2-yl Chlorine substituents, thiazole Anti-inflammatory, analgesic
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl None Hydroxyalkyl group N,O-bidentate directing group for C–H functionalization
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide 4-fluoro Dihydrothienylidene Fluorine substituents, thiophene Structural analysis via X-ray crystallography
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Sulfonyl, triazole 1,2,4-triazole-thione Triazole-thione tautomerism Antimicrobial potential (implied)
Key Comparative Insights

Heterocyclic Influence on Bioactivity :

  • The target compound’s 2-methylthiazole group shares similarities with 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide , where the thiazole ring contributes to anti-inflammatory and analgesic activities. Thiazoles enhance binding affinity to biological targets due to sulfur’s electronegativity and aromatic π-orbital interactions .
  • In contrast, triazole-thiones (e.g., compounds [7–9] from ) exhibit tautomerism and are explored for antimicrobial applications, highlighting how heterocycle choice (thiazole vs. triazole) diversifies bioactivity .

Halogens: Chlorine and fluorine substituents (e.g., in and ) introduce electron-withdrawing effects, which can stabilize charge interactions in biological systems or alter metabolic stability .

Thiazole-containing benzamides (e.g., the target and ) may serve as directing groups in catalysis, leveraging sulfur’s coordination capacity .

Biological Activity

3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2OS
  • Molecular Weight : 274.38 g/mol

The compound features a thiazole ring attached to a phenyl group, which is further linked to a benzamide structure. This unique configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that thiazole derivatives can act as potent anticancer agents. For instance:

  • Mechanism : The presence of the thiazole ring enhances the compound's ability to inhibit cell proliferation by inducing apoptosis in cancer cells. It has been noted that the substitution pattern on the phenyl ring significantly affects cytotoxicity.
  • Case Study : In vitro assays demonstrated that similar thiazole-containing compounds exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A431 and HT29) .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties:

  • Activity Spectrum : Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The mechanism often involves disruption of bacterial cell membrane integrity and inhibition of enzymatic functions critical for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural features:

  • Substituents : Electron-donating groups (e.g., methyl groups) on the phenyl ring enhance activity by increasing electron density, which may facilitate interactions with biological targets .
  • Ring Modifications : Variations in the thiazole structure itself can lead to changes in potency and selectivity towards different biological targets .

Comparative Analysis with Related Compounds

A comparative analysis with other benzamide derivatives reveals unique properties of this compound:

Compound NameStructureBiological ActivityIC50 Value
Compound AStructure AAnticancer1.61 µg/mL
Compound BStructure BAntimicrobialModerate
This compoundUnique StructureAnticancer & AntimicrobialTBD

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